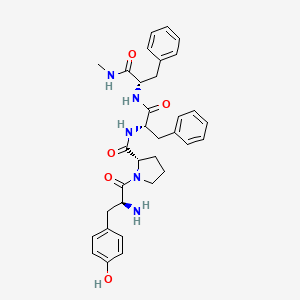

Tyr-Pro-Phe-Phe-NHCH3

Beschreibung

Eigenschaften

Molekularformel |

C33H39N5O5 |

|---|---|

Molekulargewicht |

585.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c1-35-30(40)27(20-22-9-4-2-5-10-22)36-31(41)28(21-23-11-6-3-7-12-23)37-32(42)29-13-8-18-38(29)33(43)26(34)19-24-14-16-25(39)17-15-24/h2-7,9-12,14-17,26-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-,29-/m0/s1 |

InChI-Schlüssel |

WEITVBLLGNOHNQ-DZUOILHNSA-N |

Isomerische SMILES |

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phe-Phe-NHCH3 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid, tyrosine, is attached to the resin.

Coupling: Each subsequent amino acid (proline, phenylalanine, phenylalanine) is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Tyr-Pro-Phe-Phe-NHCH3 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The use of advanced technologies ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Tyr-Pro-Phe-Phe-NHCH3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Peptidbindungen oder bestimmte Aminosäureseitenketten angreifen.

Substitution: Substitutionsreaktionen können die Seitenketten der Aminosäuren modifizieren, wie z. B. die Nitrierung der Phenylalaninreste.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid (NaBH4) oder andere Reduktionsmittel.

Substitution: Salpetersäure (HNO3) für Nitrierungsreaktionen.

Hauptprodukte, die gebildet werden

Oxidation: Dityrosin, oxidierte Phenylalaninderivate.

Reduktion: Reduzierte Peptidbindungen, modifizierte Aminosäureseitenketten.

Substitution: Nitrierte Phenylalaninreste.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Tyr-Pro-Phe-Phe-NHCH3 entfaltet seine Wirkung durch Bindung an den μ-Opioidrezeptor, einen G-Protein-gekoppelten Rezeptor (GPCR), der sich im zentralen Nervensystem befindet. Nach der Bindung aktiviert er den Rezeptor, was zur Hemmung der Adenylatcyclase, zur Reduktion der cyclischen Adenosinmonophosphat (cAMP)-Spiegel und zur anschließenden Verringerung der Neurotransmitterfreisetzung führt. Dies führt zu analgetischen Wirkungen und Modulation von Schmerzbahnen.

Wirkmechanismus

Tyr-Pro-Phe-Phe-NHCH3 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, describes a structurally dissimilar compound (CAS 918538-05-3, C₆H₃Cl₂N₃), a chlorinated heterocyclic molecule. Below is a comparative analysis highlighting key differences:

Key Observations:

Structural Divergence: Tyr-Pro-Phe-Phe-NHCH3 is a peptide, whereas CAS 918538-05-3 is a small heterocyclic compound.

Biological Relevance : Peptides like Tyr-Pro-Phe-Phe-NHCH3 are often studied for CNS applications, but CAS 918538-05-3’s hazard warnings (e.g., H335: respiratory irritation) limit its therapeutic utility .

Limitations of Available Evidence

The provided materials lack data on Tyr-Pro-Phe-Phe-NHCH3 or its peptide analogs. For example:

- discusses metallurgical systems (Fe-Ag/Cu) under high pressure, which are unrelated to peptide chemistry .

Recommended Research Directions

To address this gap, future studies should:

Characterize Tyr-Pro-Phe-Phe-NHCH3’s receptor binding using assays (e.g., μ-opioid receptor affinity).

Compare its stability and bioavailability to natural opioids (e.g., endomorphin-1, Tyr-Pro-Trp-Phe-NH₂).

Explore structural analogs with substitutions at the Pro or Phe positions to optimize activity.

Q & A

Q. How can researchers mitigate batch-to-batch variability in Tyr-Pro-Phe-Phe-NHCH3 synthesis?

- Methodological Answer :

- Process Controls : Implement in-process checks (e.g., HPLC purity ≥95% at each coupling step) and use calibrated balances (±0.1 mg accuracy) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify critical quality attributes .

- Statistical Process Control (SPC) : Use control charts to monitor yield trends and assignable causes (e.g., Pareto analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.